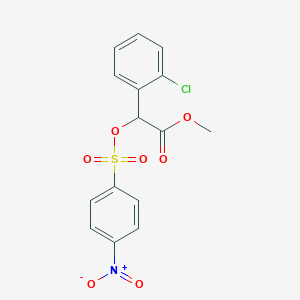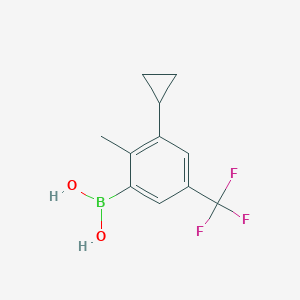
(S)-Methyl 2-(2-chlorophenyl)-2-(((4-nitrophenyl)sulfonyl)oxy)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-Methyl 2-(2-chlorophenyl)-2-(((4-nitrophenyl)sulfonyl)oxy)acetate is a chiral ester compound that features a chlorophenyl group and a nitrophenylsulfonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Methyl 2-(2-chlorophenyl)-2-(((4-nitrophenyl)sulfonyl)oxy)acetate typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate chiral precursor, such as (S)-2-chlorophenylacetic acid.
Esterification: The chiral precursor is esterified with methanol in the presence of a strong acid catalyst like sulfuric acid to form (S)-Methyl 2-(2-chlorophenyl)acetate.
Sulfonylation: The ester is then reacted with 4-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine to introduce the sulfonyl group, yielding this compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-Methyl 2-(2-chlorophenyl)-2-(((4-nitrophenyl)sulfonyl)oxy)acetate can undergo various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl group can be displaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Triethylamine, dimethylformamide (DMF), and nucleophiles like amines or thiols.
Reduction: Hydrogen gas, palladium on carbon (Pd/C), and ethanol.
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) in water.
Major Products Formed
Nucleophilic Substitution: Substituted sulfonamides or sulfonates.
Reduction: (S)-Methyl 2-(2-chlorophenyl)-2-(((4-aminophenyl)sulfonyl)oxy)acetate.
Hydrolysis: (S)-2-(2-chlorophenyl)-2-(((4-nitrophenyl)sulfonyl)oxy)acetic acid.
Applications De Recherche Scientifique
(S)-Methyl 2-(2-chlorophenyl)-2-(((4-nitrophenyl)sulfonyl)oxy)acetate has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry:
Materials Science: Utilized in the preparation of advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of (S)-Methyl 2-(2-chlorophenyl)-2-(((4-nitrophenyl)sulfonyl)oxy)acetate depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the nitrophenylsulfonyl group can influence its reactivity and binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-Methyl 2-(2-chlorophenyl)-2-(((4-nitrophenyl)sulfonyl)oxy)acetate: The enantiomer of the compound with similar properties but different chiral configuration.
Methyl 2-(2-chlorophenyl)-2-(((4-methylphenyl)sulfonyl)oxy)acetate: Similar structure but with a methyl group instead of a nitro group on the phenyl ring.
Uniqueness
(S)-Methyl 2-(2-chlorophenyl)-2-(((4-nitrophenyl)sulfonyl)oxy)acetate is unique due to its specific chiral configuration and the presence of both chlorophenyl and nitrophenylsulfonyl groups
Propriétés
Formule moléculaire |
C15H12ClNO7S |
|---|---|
Poids moléculaire |
385.8 g/mol |
Nom IUPAC |
methyl 2-(2-chlorophenyl)-2-(4-nitrophenyl)sulfonyloxyacetate |
InChI |
InChI=1S/C15H12ClNO7S/c1-23-15(18)14(12-4-2-3-5-13(12)16)24-25(21,22)11-8-6-10(7-9-11)17(19)20/h2-9,14H,1H3 |
Clé InChI |
BPBBJZNRUKPSDJ-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C(C1=CC=CC=C1Cl)OS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-ethyl-1,3-dimethyl-8-[(2Z)-2-(1-phenylethylidene)hydrazinyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14091863.png)

![1,7,8-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14091881.png)
![N'-[(Z)-(4-bromophenyl)methylidene]pyrazine-2-carbohydrazide](/img/structure/B14091888.png)
![3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(3-hydroxyphenyl)-5-(4-methylbenzyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14091896.png)
![2-(2-Chlorobenzyl)-1-(3-hydroxyphenyl)-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14091901.png)
![7-Chloro-2-(2-hydroxyethyl)-1-(3-hydroxyphenyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14091912.png)

![(6aR,8R,10aR)-6a,7,8,9,10,10a-Hexahydro-6,6-dimethyl-9-methylene-3-pentyl-6H-dibenzo[b,d]pyran-1,8-diol](/img/structure/B14091933.png)
![3-(4-bromobenzyl)-8-(2-(dimethylamino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14091942.png)
![6-amino-2-(4-propoxyphenyl)-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),6,11,13,15-hexaene-4,17-dione](/img/structure/B14091946.png)
![1-Hydroxy-6-[1-(3-Methoxypropyl)-1h-Pyrrolo[2,3-B]pyridin-5-Yl]-4-Phenylpyridin-2(1h)-One](/img/structure/B14091954.png)
![N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-5-(2-hydroxy-4-methylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B14091967.png)
